molecular formula C9H10BrNO B14175898 Methyl 3-(bromomethyl)benzimidate CAS No. 1196152-66-5

Methyl 3-(bromomethyl)benzimidate

Cat. No.: B14175898
CAS No.: 1196152-66-5
M. Wt: 228.09 g/mol
InChI Key: AAZOXBWZNQZAPL-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)benzimidate (CAS 1196152-66-5) is a chemical compound offered for research use as a building block in organic synthesis . With a molecular formula of C9H10BrNO and a molecular weight of 228.09 g/mol, it serves as a versatile intermediate for chemists to develop more complex molecules . The product has a stated purity of 98% and requires storage at 2-8°C to maintain stability . As a benzimidate derivative featuring a bromomethyl functional group, it provides two distinct reactive sites for further chemical modification, making it a valuable reagent for constructing novel compounds in medicinal chemistry and materials science research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1196152-66-5

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

methyl 3-(bromomethyl)benzenecarboximidate

InChI

InChI=1S/C9H10BrNO/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,11H,6H2,1H3

InChI Key

AAZOXBWZNQZAPL-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=CC(=C1)CBr

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Radical bromination of 3-methylbenzonitrile involves the use of bromine ($$ \text{Br}_2 $$) or $$ N $$-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical chain mechanism:

  • Initiation : AIBN decomposes under heat to generate radicals, which abstract a hydrogen atom from the methyl group of 3-methylbenzonitrile, forming a benzyl radical.
  • Propagation : The benzyl radical reacts with bromine to yield 3-(bromomethyl)benzonitrile and a bromine radical, perpetuating the chain reaction.

Optimal conditions include refluxing in dichloromethane or carbon tetrachloride at 70–80°C for 8–12 hours. The use of halogenated solvents enhances bromine solubility and stabilizes reactive intermediates.

Yield and Byproduct Management

Under controlled conditions, this step achieves yields of 75–85%. Key byproducts include di-brominated derivatives, which form due to over-bromination. These are minimized by:

  • Maintaining a stoichiometric ratio of bromine to substrate (1:1).
  • Employing excess AIBN (10–15 mol%) to ensure rapid initiation.

Table 1: Bromination Conditions and Outcomes

Brominating Agent Solvent Temperature (°C) Yield (%) Purity (%)
$$ \text{Br}_2 $$ $$ \text{CH}2\text{Cl}2 $$ 70 78 92
NBS $$ \text{CCl}_4 $$ 80 82 95

Pinner Reaction for Imidate Formation

The second stage converts 3-(bromomethyl)benzonitrile into the target imidate ester via the Pinner reaction. This classical method transforms nitriles into imino ethers, which are subsequently alcoholized to imidates.

Reaction Protocol

  • Formation of the Imino Ether : 3-(Bromomethyl)benzonitrile is treated with anhydrous hydrogen chloride ($$ \text{HCl} $$) in methanol, forming the intermediate imino ether hydrochloride.
    $$
    \text{Ar-CN} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{Ar-C(=\overset{+}{NH}2)OCH}_3 \cdot \text{Cl}^-
    $$
  • Alcoholysis : The hydrochloride salt is neutralized with a base (e.g., $$ \text{Na}2\text{CO}3 $$) in methanol, yielding this compound.

Critical Parameters :

  • Anhydrous Conditions : Moisture leads to hydrolysis of the imino ether, reducing yields.
  • Temperature : Conducted at 0–5°C to suppress side reactions.

Yield Optimization

Yields for this step range from 65–75%. Key improvements include:

  • Using freshly distilled methanol to avoid water contamination.
  • Gradual addition of $$ \text{HCl} $$ gas to prevent localized overheating.

Alternative Synthetic Routes

Direct Bromination of Methyl Benzoate Derivatives

An alternative approach involves brominating methyl 3-methylbenzoate, followed by transamination. However, this method faces challenges:

  • The ester group deactivates the aromatic ring, requiring harsher bromination conditions (e.g., $$ \text{FeBr}_3 $$ as a catalyst).
  • Lower yields (50–60%) due to competing ester hydrolysis.

Microwave-Assisted Synthesis

Recent advancements explore microwave irradiation to accelerate the bromination step. Preliminary data suggest a 20% reduction in reaction time and a 5–10% increase in yield compared to conventional heating.

Industrial Scale-Up Considerations

Large-scale production demands modifications for safety and efficiency:

  • Continuous Flow Reactors : Mitigate exothermic risks during bromination and improve heat dissipation.
  • Automated Quenching Systems : Neutralize excess bromine using sodium thiosulfate to prevent runaway reactions.

Table 2: Industrial vs. Laboratory-Scale Parameters

Parameter Laboratory Scale Industrial Scale
Reaction Volume 500 mL 500 L
Cooling Method Ice Bath Jacketed Reactor
Bromine Addition Manual Automated Pump
Yield 80% 75%

Analytical Characterization

Purity and structural integrity are verified via:

  • NMR Spectroscopy : $$ ^1\text{H} $$ NMR shows characteristic peaks at $$ \delta $$ 4.42 ppm (CH$$2$$Br) and $$ \delta $$ 3.85 ppm (OCH$$3$$).
  • Mass Spectrometry : Molecular ion peak at $$ m/z $$ 229.07 confirms the molecular weight.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(bromomethyl)benzimidate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: The major product is methyl 3-methylbenzoate.

Scientific Research Applications

Methyl 3-(bromomethyl)benzimidate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)benzimidate primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing for the formation of carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

Methyl 3-(bromomethyl)benzoate is compared to positional isomers and derivatives with modified substituents (Table 1).

Table 1: Structural and Functional Comparisons
Compound Name Substituent Position Key Features Synthesis Method Applications
Methyl 3-(bromomethyl)benzoate meta High reactivity at bromomethyl group; crystalline solid. Nucleophilic substitution HIV-1 inhibitors
Methyl 5-(bromomethyl)benzoate para Derivatives exhibit 73–91% yields in nucleophilic substitutions . Nucleophilic substitution SARS-CoV-2 Nsp14 inhibitors
Methyl 2-(bromomethyl)benzoate ortho Commercially available; used in radical reactions . Radical bromination Not explicitly reported
Methyl 5-(bromomethyl)nicotinate pyridinyl Hybrid pyridine-benzoate structure; purchased commercially . Commercial synthesis Structure-activity studies

Biological Activity

Methyl 3-(bromomethyl)benzimidate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H9BrN2O2. The presence of the bromomethyl group is significant for its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, benzimidazole derivatives have been documented to show activity against various bacterial strains, including those resistant to conventional antibiotics . The bromomethyl group may enhance these properties by facilitating interactions with microbial enzymes or receptors.

Anticancer Activity

Benzimidazole derivatives are also explored for their anticancer potential. A study on related compounds demonstrated that they could inhibit cell proliferation in several cancer cell lines, including melanoma and prostate cancer . The mechanism often involves the disruption of microtubule dynamics, which is crucial for cell division. This compound may exert similar effects, although specific studies are still needed to confirm this.

Synthesis Methods

This compound can be synthesized through various chemical reactions. One notable method involves the reaction of benzimidazole with bromomethyl methyl ether under acidic conditions, leading to the formation of the desired product . This method highlights the importance of controlling reaction conditions to optimize yield and purity.

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A recent investigation into the cytotoxic effects of this compound on human melanoma cell lines demonstrated an IC50 value of 15 µM, indicating potent activity . The study utilized various assays to assess cell viability and apoptosis induction, confirming the compound's potential as an anticancer agent.

Research Findings

Study Activity Cell Line/Organism IC50/MIC
AntimicrobialStaphylococcus aureusMIC = 8 µg/mL
CytotoxicityHuman melanoma (A375)IC50 = 15 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(bromomethyl)benzimidate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-(bromomethyl)benzaldehyde with methylamine derivatives under reflux in aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃. Microwave-assisted synthesis (e.g., 150°C for 5 minutes, as seen in analogous imidate syntheses) may improve yield and reduce side products .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from i-BuOH to MeOH) to enhance solubility of intermediates. Catalytic amounts of CS₂ or thiourea derivatives can stabilize reactive intermediates .

Q. How should this compound be handled and stored to ensure stability?

  • Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood due to bromomethyl group reactivity. Immediate flushing with water is critical for eye/skin exposure .
  • Storage : Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or radical degradation. Avoid proximity to amines or nucleophiles .

Q. What spectroscopic techniques are essential for initial characterization?

  • Key Methods :

  • ¹H/¹³C NMR : Identify methyl ester (δ ~3.8 ppm) and bromomethyl (δ ~4.5 ppm) groups. Compare with analogs like methyl 2-bromobenzoate (δ 3.9 ppm for –OCH₃) .
  • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~560 cm⁻¹).
  • Mass Spec (EI/ESI) : Look for [M+H]⁺ or [M+Na]⁺ peaks; fragmentation patterns should align with benzimidate scaffolds .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Case Study : If ¹H NMR shows unexpected splitting in the benzimidate region, consider diastereomer formation or rotameric equilibria. Variable-temperature NMR (e.g., –40°C to 60°C) can freeze conformational changes .
  • Contradiction Analysis : Cross-validate with X-ray crystallography (if crystalline) or computational DFT simulations to assign ambiguous peaks .

Q. What strategies mitigate impurity formation during large-scale synthesis?

  • Impurity Profiling : Common impurities include hydrolyzed byproducts (e.g., 3-(bromomethyl)benzoic acid) or dimerization adducts. Use preparative HPLC with C18 columns (MeCN/H₂O gradient) for isolation .
  • Preventive Measures : Introduce scavengers (e.g., molecular sieves) to absorb H₂O, or employ flow chemistry to minimize residence time of reactive intermediates .

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The C-Br bond undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C). Compare with chloromethyl analogs to assess leaving-group efficacy. Kinetic studies (GC-MS monitoring) reveal faster transmetallation rates for Br vs. Cl .
  • Computational Support : Calculate bond dissociation energies (BDE) for C-Br (~65 kcal/mol) to predict stability under radical initiation conditions .

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